molecular formula C12H14N4O B7857680 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine

3-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B7857680
M. Wt: 230.27 g/mol
InChI Key: OVUQHVVLSLAWPR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by a triazole ring fused to a pyrazine ring, with a methoxyphenyl group attached at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate hydrazine intermediates. One common method includes the oxidative ring closure of a hydrazine intermediate using sodium hypochlorite as the oxidant and ethanol as the solvent . This reaction is performed at room temperature for several hours, resulting in the formation of the desired triazolopyrazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes that integrate both electrochemical and photochemical steps. For instance, the electrochemical coupling of tetrazole substances with 2,6-dimethoxypyrazine followed by UV-induced cyclization has been reported as an efficient method for synthesizing 1,2,4-triazolo[4,3-a]pyrazines .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as sodium hypochlorite.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite in ethanol at room temperature.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction could produce the corresponding amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of kinases such as c-Met and VEGFR-2 by binding to their ATP-binding sites . This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to antiproliferative effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern and the presence of the methoxyphenyl group, which may confer distinct biological activities and pharmacokinetic properties compared to other triazolopyrazine derivatives.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-17-10-4-2-9(3-5-10)12-15-14-11-8-13-6-7-16(11)12/h2-5,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUQHVVLSLAWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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